Methyl 2-isopropyl-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[25]octane-2-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong acid or base as a catalyst.
Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid.
Functional Group Modifications: Additional functional groups, such as the methyl and isopropyl groups, are introduced through alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on target proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds, such as:
Spiro[2.5]octane Derivatives: These compounds share a similar spirocyclic core but differ in their functional groups and substituents.
Spiroketals: These compounds have a spirocyclic structure with a ketal functional group, offering different chemical reactivity and biological activity.
Spirooxindoles: These compounds contain an oxindole moiety in their spirocyclic structure and are known for their diverse biological activities.
The uniqueness of methyl 4-methyl-2-(propan-2-yl)-1-oxaspiro[2
Properties
Molecular Formula |
C13H22O3 |
---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
methyl 4-methyl-2-propan-2-yl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C13H22O3/c1-9(2)13(11(14)15-4)12(16-13)8-6-5-7-10(12)3/h9-10H,5-8H2,1-4H3 |
InChI Key |
GBCGNDKJFJNHCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC12C(O2)(C(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.